Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate
CAS No.: 100372-62-1
Cat. No.: VC2825624
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100372-62-1 |
|---|---|
| Molecular Formula | C13H15NO3 |
| Molecular Weight | 233.26 g/mol |
| IUPAC Name | methyl 3-(5-methoxy-1H-indol-3-yl)propanoate |
| Standard InChI | InChI=1S/C13H15NO3/c1-16-10-4-5-12-11(7-10)9(8-14-12)3-6-13(15)17-2/h4-5,7-8,14H,3,6H2,1-2H3 |
| Standard InChI Key | UJZCGIMHNVFNMZ-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)NC=C2CCC(=O)OC |
| Canonical SMILES | COC1=CC2=C(C=C1)NC=C2CCC(=O)OC |
Introduction
Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of approximately 233.27 g/mol . It is a derivative of indole, specifically modified with a methoxy group at the 5-position and a propanoate ester chain attached to the indole nucleus at the 3-position. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis.
Synthesis and Applications
The synthesis of Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate typically involves the reaction of 5-methoxyindole with appropriate reagents to form the propanoate ester. This compound is part of a broader class of indole derivatives, which have been studied for their biological activities, including neuroprotective and antioxidant effects .
Biological Activities
Indole derivatives, including those with methoxy substitutions, have shown promising biological activities. For instance, derivatives of indole-3-propionic acid and 5-methoxy-indole carboxylic acid have demonstrated neuroprotective, antioxidant, and MAO-B inhibitory activities, suggesting potential applications in treating neurodegenerative disorders .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume